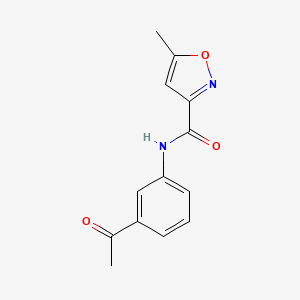

N-(3-乙酰苯基)-5-甲基异噁唑-3-甲酰胺

描述

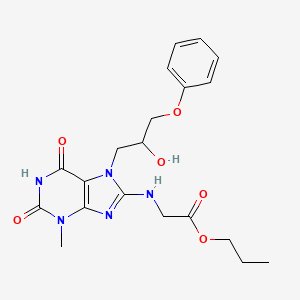

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide (N-3-AcP-5-MeIxC) is an organic compound belonging to the isoxazole family, which is composed of heterocyclic compounds that feature a five-member ring structure with one nitrogen atom and two oxygen atoms. It is a derivative of isoxazole-3-carboxamide, which is a type of amide, and is used in a variety of scientific and medical applications. N-3-AcP-5-MeIxC is a versatile compound that has been used in numerous research studies and has been found to have a range of biochemical and physiological effects.

科学研究应用

构效关系

一项关于吡唑衍生物的构效关系的研究,包括与 N-(3-乙酰苯基)-5-甲基异恶唑-3-甲酰胺相关的化合物,突出了它们作为大麻素受体拮抗剂的潜力。这些化合物旨在帮助表征大麻素受体结合位点,并作为药理学探针,可能拮抗大麻素和拟大麻素剂的有害作用 (Lan 等人,1999)。

定向 C(sp3)-H 键活化

对源自异恶唑-3-甲酰胺的二齿辅助剂的研究证明了它们在 Pd 催化的 C(sp3)-H 键活化中的用途。具体来说,5-甲基异恶唑-3-甲酰胺 (MICA) 指导 Pd 催化的惰性 γ-C(sp3)-H 键活化以形成 C-C 键,从而产生各种 γ-取代的非天然氨基酸。这展示了一种修饰 α-氨基丁酸衍生物的新方法 (Pasunooti 等人,2015)。

氨基异恶唑的合成

另一项研究重点是通过环化 α-羟基亚氨基腈来合成 4-氨基异恶唑。该过程涉及溴代苯乙酮,通过在环化前用 LiClO4 处理烷基化的肟,可以生成纯度更高的 4-氨基异恶唑-3-甲酰胺。这些发现有助于异恶唑及其衍生物的化学 (Kislyi 等人,2005)。

抗肿瘤活性

对咪唑四嗪抗肿瘤特性的研究导致了 8-甲酰氨基-3-(2-氯乙基)咪唑[5,1-d]-1,2,3,5-四嗪-4(3H)-酮的合成,证明了其作为广谱抗肿瘤剂的潜力。它的机制包括作为无环三嗪 5-[3-(2-氯乙基)三嗪-1-基]咪唑-4-甲酰胺 (MCTIC) 的前药修饰,突出了癌症治疗的新方法 (Stevens 等人,1984)。

合成方法

一项关于微波辅助合成芳香光活性聚酰胺的研究使用了 5-(3-乙酰基萘酰氨基)邻苯二甲酸和各种芳香族二胺。这种在微波辐射下在离子液体中的方法产生了高产率的新型光活性聚酰胺,说明了一种合成先进材料的有效方法 (Mallakpour & Rafiee,2007)。

属性

IUPAC Name |

N-(3-acetylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-12(15-18-8)13(17)14-11-5-3-4-10(7-11)9(2)16/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJOBFPSDSIHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)

![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)